N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-9-13(2)11-14(10-12)19-17(21)7-8-20-15-5-3-4-6-16(15)23-18(20)22/h3-6,9-11H,7-8H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMMBRFFSVSJLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of Propanamide Side Chain: The propanamide side chain can be introduced via an amide coupling reaction. This involves reacting the benzoxazole derivative with 3-(3,5-dimethylphenyl)propanoic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide has been investigated for its biological activities, particularly in oncology and antimicrobial research.
Anticancer Activity
Several studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
-
Case Study 1: Breast Cancer Cells
- In vitro studies demonstrated that the compound reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis.
- Mechanism: Upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins were observed.
-
Case Study 2: Lung Cancer Cells
- A study revealed that the compound inhibited the growth of A549 lung cancer cells by interfering with the PI3K/Akt signaling pathway.
- Result: A reduction in tumor size was noted in xenograft models treated with this compound.
Antimicrobial Activity
Research has also highlighted the compound's potential as an antimicrobial agent.
-
Case Study 3: Bacterial Inhibition
- Tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Mechanism: The compound disrupts bacterial cell wall synthesis.
-
Case Study 4: Fungal Activity
- The compound was effective against Candida albicans, indicating its potential use in treating fungal infections.
Synthetic Routes
The synthesis of this compound typically involves several steps:
-
Formation of Benzoxazole Ring :
- The benzoxazole moiety is synthesized via cyclization reactions involving appropriate precursors such as o-amino phenols and carbonyl compounds.
-
Amide Bond Formation :
- The final product is obtained through coupling reactions between the benzoxazole derivative and the dimethylphenyl propanamide.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Position and Electronic Effects
The 3,5-dimethylphenyl group in the target compound is structurally analogous to substituents in highly active photosynthetic electron transport (PET) inhibitors. For example, N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC50 ~10 µM) demonstrates that meta-substituted methyl groups optimize PET-inhibiting activity by balancing lipophilicity and steric accessibility . Comparatively, para-substituted derivatives (e.g., N-(4-methylphenyl) analogs) often exhibit reduced activity due to unfavorable electronic or spatial interactions with target enzymes .
Table 1: Substituent Effects on Bioactivity
| Compound | Substituent Position | Core Structure | IC50 (PET Inhibition) |
|---|---|---|---|
| N-(3,5-dimethylphenyl)-target compound | 3,5-dimethylphenyl | Benzoxazol-propanamide | Not reported |
| N-(3,5-dimethylphenyl)-naphthalenamide | 3,5-dimethylphenyl | Hydroxynaphthalene | 10 µM |
| N-(2,5-dimethylphenyl)-naphthalenamide | 2,5-dimethylphenyl | Hydroxynaphthalene | 10 µM |
| N-(4-methylphenyl)-thiazolamide [7d] | 4-methylphenyl | Oxadiazole-thiazole | Not reported |
Core Heterocyclic Moieties
The benzoxazole core in the target compound differs from related heterocycles in analogs:
- Hydroxynaphthalene carboxamides (): These exhibit strong PET inhibition due to planar aromatic systems that facilitate π-π stacking in photosystem II. The hydroxyl group may participate in hydrogen bonding .
- Oxadiazole-thiazole derivatives (): Compounds like 7c–7f incorporate sulfanyl and amino-thiazole groups, which enhance solubility and metal-binding capacity but may reduce membrane penetration compared to benzoxazoles .
Table 2: Core Structure Influence on Properties
| Core Structure | Key Features | Potential Applications |
|---|---|---|
| Benzoxazole | Electron-deficient, rigid, lipophilic | Enzyme inhibition, agrochemicals |
| Hydroxynaphthalene | Planar, H-bond donor | Photosynthesis inhibitors |
| Oxadiazole-thiazole | Polar, metal-coordinating | Antimicrobials, catalysis |
Lipophilicity and Molecular Weight
Lipophilicity, influenced by substituents, correlates with bioactivity. However, its molecular weight (~330–350 g/mol) is comparable to active PET inhibitors (e.g., 375–389 g/mol for oxadiazole-thiazole derivatives) .
Biological Activity
N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a propanamide group linked to a benzoxazole moiety, which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 344.8 g/mol. The presence of the dimethylphenyl group enhances its lipophilicity, which may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- P-glycoprotein (P-gp) Inhibition : Recent studies have shown that compounds similar to this one can inhibit P-glycoprotein, a membrane protein that plays a critical role in drug transport and resistance. In vitro assays demonstrated that these compounds enhance the uptake of chemotherapeutic agents like doxorubicin in cancer cells overexpressing P-gp .
- Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines. For instance, in studies involving Jurkat and A-431 cells, it demonstrated significant growth inhibition with IC50 values comparable to established anticancer drugs .
- Anthelmintic Properties : Preliminary screenings have suggested anthelmintic activity, indicating potential use in treating parasitic infections .
Table 1: Summary of Biological Activities
Detailed Studies
- In Vitro Assays : A study involving the compound's interaction with P-glycoprotein showed that it binds effectively to the transmembrane domain, enhancing the intracellular concentration of co-administered drugs like Rhodamine 123 by up to 15.6-fold in resistant cell lines .
- Cytotoxicity Testing : Another research effort assessed the compound's cytotoxicity across multiple cancer cell lines using the MTT assay. Results indicated that it possesses an IC50 value less than that of doxorubicin in some cases, suggesting strong potential as an anticancer agent .
- Anthelmintic Screening : In a screening study using Caenorhabditis elegans, compounds from a library including this compound were tested for activity against nematodes. The results indicated promising anthelmintic effects, warranting further investigation into its mechanism of action against helminths .
Q & A
Q. What are the standard synthetic routes for N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide?
The synthesis typically involves multi-step reactions starting with cyclization of substituted benzoxazole precursors. Key steps include:
- Cyclization : Reacting 2-aminophenol derivatives with chloroacetyl chloride under basic conditions to form the benzoxazole ring .
- Amide coupling : Introducing the propanamide moiety via coupling reagents (e.g., EDC/HOBt) between the benzoxazole intermediate and 3,5-dimethylphenylamine .
- Solvents : Dimethylformamide (DMF) or dichloromethane (DCM) are commonly used, with temperature control (0–25°C) to minimize side reactions .
Q. How is the structure of this compound confirmed post-synthesis?
Structural validation employs:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and amide bond formation .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
- Infrared (IR) spectroscopy : Identification of carbonyl (C=O) and amide (N-H) stretches at ~1700 cm⁻¹ and ~3300 cm⁻¹, respectively .
Q. What biological activities are associated with this compound?
Benzoxazole derivatives exhibit:
- Antimicrobial activity : Potential inhibition of bacterial enzymes (e.g., DNA gyrase) via hydrophobic interactions with the dimethylphenyl group .
- Anti-inflammatory effects : Modulation of COX-2 pathways, as observed in structurally similar benzoxazole-propanamide analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature : Lower temperatures (0–5°C) during amide coupling reduce racemization .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate cyclization .
- Purification : Gradient column chromatography (e.g., hexane/ethyl acetate) to isolate high-purity intermediates .
- Monitoring : Thin-layer chromatography (TLC) at each step to track reaction progress .
Q. How can researchers resolve discrepancies in reported biological activity data?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., MIC values for antimicrobial tests) across labs .
- Structural analogs : Compare activity of N-(3,5-dimethylphenyl) derivatives with other substituents (e.g., chloro or methoxy groups) to isolate structure-activity relationships (SAR) .
- Control experiments : Include reference compounds (e.g., ciprofloxacin for antimicrobial assays) to validate experimental setups .
Q. What computational methods predict interactions between this compound and biological targets?
- Molecular docking : Use AutoDock Vina to model binding poses with enzymes like DNA gyrase, focusing on the benzoxazole core’s π-π stacking with aromatic residues .
- Molecular dynamics (MD) : Simulate stability of ligand-receptor complexes in physiological conditions (e.g., 150 mM NaCl, 310 K) .
- QSAR modeling : Correlate electronic parameters (e.g., Hammett constants) of substituents with bioactivity data .
Q. What strategies are used to study structure-activity relationships (SAR) in benzoxazole-propanamide derivatives?
- Substituent variation : Synthesize analogs with halogen (Cl, F) or electron-donating (OCH₃) groups at the 3,5-dimethylphenyl position to assess steric/electronic effects .
- Bioisosteric replacement : Replace the benzoxazole ring with benzothiazole or indole moieties to evaluate scaffold flexibility .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., benzoxazole carbonyl) using software like Schrödinger’s Phase .
Q. How is the compound’s stability evaluated under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C suggests robustness for storage) .
- Light sensitivity : Conduct photostability studies under ICH Q1B guidelines using UV-Vis irradiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
